N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide

Description

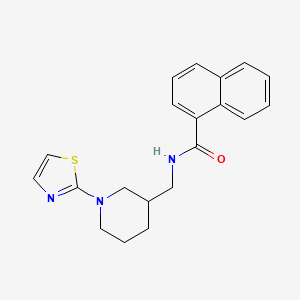

"N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide" is a synthetic small molecule featuring a hybrid scaffold combining a piperidine-thiazole moiety with a naphthamide group. The compound’s structure includes a thiazole ring (a five-membered heterocycle with sulfur and nitrogen) fused to a piperidine ring, which is further linked via a methylene bridge to a 1-naphthamide aromatic system.

Properties

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c24-19(18-9-3-7-16-6-1-2-8-17(16)18)22-13-15-5-4-11-23(14-15)20-21-10-12-25-20/h1-3,6-10,12,15H,4-5,11,13-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAFNKQNOBWIOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.

Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

Coupling Reaction: The thiazole and piperidine rings are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

Naphthamide Formation: Finally, the naphthamide moiety is introduced through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the thiazole and piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.

Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be grouped based on shared motifs: thiazole derivatives , naphthamide-containing compounds , and piperidine-linked heterocycles . Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Analysis:

Structural Diversity and Target Specificity :

- The target compound lacks the coumarin or triazole substituents seen in analogs like 2C () and 6a (), which may reduce its fluorescence or metal-binding properties. However, its simpler scaffold could enhance metabolic stability compared to bulkier derivatives .

- Thiazole-containing compounds (e.g., Entry 10 in ) often exhibit antimicrobial or enzyme-inhibitory activity due to sulfur’s electronegativity and aromatic stacking .

Synthetic Accessibility :

- The target compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for thiazole-piperidine linkage, similar to methods in .

- In contrast, 2C () requires multi-step coupling of coumarin-thiazole and naphthamide modules, increasing synthetic complexity .

Biological Performance: Analogs like 2C show potent butyrylcholinesterase inhibition (IC₅₀ < 1 µM), attributed to the coumarin-thiazole motif’s π-π stacking with the enzyme’s active site. The target compound’s lack of coumarin may limit similar efficacy .

Physicochemical Properties: The naphthamide group in the target compound enhances lipophilicity (predicted logP ~3.5), comparable to Entry 10 (logP ~2.8) but lower than 2C (logP ~4.1 due to dimethylaminoethyl) .

Biological Activity

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and biological activity, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process which includes the formation of the thiazole ring and subsequent attachment to the piperidine and naphthamide moieties. The general synthetic route can be summarized as follows:

- Formation of Thiazole : The thiazole ring is synthesized through the condensation of appropriate thioketones with aldehydes.

- Piperidine Attachment : The thiazole is then reacted with a piperidine derivative, typically using coupling agents to facilitate the formation of the N-methyl linkage.

- Naphthamide Formation : Finally, the naphthalene moiety is introduced through acylation reactions.

Pharmacological Properties

This compound has been investigated for various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxicity against several cancer cell lines, particularly those characterized by mutations in metabolic pathways.

The proposed mechanism of action involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. Notably, the compound has shown to inhibit the activity of certain kinases that are crucial for tumor growth.

Case Studies

Several studies have explored the biological implications of this compound:

-

Study on Lung Cancer Cells :

- Researchers treated A549 cells with varying concentrations of this compound and observed a dose-dependent decrease in cell viability.

- Apoptotic markers were significantly elevated, indicating that the compound induces apoptosis in cancer cells.

-

In Vivo Studies :

- Animal models have demonstrated that administration of this compound led to a reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide, and how can reaction yields be optimized?

- Methodology : The compound’s synthesis likely involves multi-step protocols, including:

-

1,3-Dipolar Cycloaddition : Analogous to thiazole-piperidine hybrids, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can form triazole intermediates .

-

Amide Coupling : Use coupling agents like HATU or EDCI for naphthamide formation, with reaction monitoring via TLC (hexane:EtOAc 8:2) .

-

Optimization : Adjust solvent systems (e.g., tert-BuOH:H₂O 3:1), catalyst loading (e.g., 10 mol% Cu(OAc)₂), and reaction time (6–8 hr at RT) to improve yields .

Table 1 : Example Reaction Conditions for Analogous Compounds

Step Reagents/Conditions Yield (%) Reference Cycloaddition Cu(OAc)₂, tert-BuOH:H₂O 65–85 Amidation HATU, DMF, RT 70–90

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Key Techniques :

- ¹H/¹³C NMR : Focus on piperidine CH₂ (δ ~2.5–3.5 ppm), thiazole protons (δ ~7.5–8.5 ppm), and naphthamide aromatic signals (δ ~7.0–8.5 ppm) .

- IR : Confirm amide C=O (1670–1680 cm⁻¹) and thiazole C=N (1590–1600 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Q. How can preliminary biological activity screening be designed for this compound?

- Approach :

- In Silico Prediction : Use PASS software to predict antimicrobial or anticancer activity based on structural analogs .

- Molecular Docking : Target CDK7 or OGA enzymes (patented for thiazole-piperidine derivatives) using AutoDock Vina .

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7) or bacterial strains (e.g., S. aureus) at 1–100 µM concentrations .

Advanced Research Questions

Q. What strategies resolve contradictions in SAR data between thiazole-piperidine hybrids and naphthamide derivatives?

- Methodology :

- Comparative Docking : Overlay binding poses of thiazole-piperidine vs. naphthamide moieties in CDK7/OGA active sites .

- Free Energy Calculations : Use MM-GBSA to quantify substituent effects (e.g., nitro groups in position 2 vs. 3) .

- Functional Assays : Compare IC₅₀ values in kinase inhibition vs. cytotoxicity to decouple target-specific effects .

Q. How can the piperidine-thiazole ring puckering influence target binding, and what computational tools quantify this effect?

- Analysis :

- Puckering Coordinates : Apply Cremer-Pople parameters to model piperidine ring conformations (e.g., chair vs. boat) using crystallographic data .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in solvated vs. bound states .

- QM/MM : Calculate energy barriers for ring flipping (e.g., B3LYP/6-31G*) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be mitigated?

- Solutions :

- Chiral Resolution : Use preparative HPLC with amylose-based columns (e.g., Chiralpak IA) .

- Asymmetric Catalysis : Optimize chiral ligands (e.g., BINAP) for CuAAC to enhance ee (>95%) .

- Process Monitoring : Implement inline FTIR for real-time tracking of intermediates .

Q. How do solvent polarity and proticity impact the stability of the naphthamide moiety during long-term storage?

- Experimental Design :

- Accelerated Stability Studies : Store at 40°C/75% RH in DMSO, EtOH, and water; monitor degradation via LC-MS .

- Degradation Pathways : Identify hydrolytic cleavage (amide bond) or oxidation (naphthyl ring) using MS/MS fragmentation .

Data Contradiction Analysis

Q. Conflicting reports exist on the role of thiazole substituents in CDK7 inhibition. How can researchers validate hypotheses?

- Validation Workflow :

Synthesize Derivatives : Introduce substituents (e.g., -NO₂, -OCH₃) at thiazole C2/C5 positions .

Kinase Profiling : Test against CDK7, CDK9, and CDK2 via radiometric assays to assess selectivity .

X-Ray Crystallography : Co-crystallize with CDK7 to map binding interactions (e.g., hydrogen bonds with Val94) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.